N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O4S/c1-30(22-10-6-3-7-11-22)35(33,34)23-15-12-20(13-16-23)27(32)29-25-17-14-21(28)18-24(25)26(31)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJMOWGPXKZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Benzoyl-4-Bromophenylamine
Method A: Direct Bromination of 2-Benzoylphenylacetamide
- Bromination Reagent : N-Bromosuccinimide (NBS) in dichloromethane at −10°C to 10°C.
- Yield : 68–72% (reported for analogous structures).
- Mechanism : Electrophilic aromatic substitution directed by the electron-withdrawing benzoyl group.
Method B: Ullmann Coupling of 4-Bromoaniline
- Conditions : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, toluene at 110°C.
- Advantage : Avoids over-bromination side reactions observed in Method A.
Synthesis of 4-[Methyl(Phenyl)Sulfamoyl]Benzoic Acid
Sulfamoylation of 4-Aminobenzoic Acid
- Step 1 : Protection of the amine as a trifluoroacetamide (TFA) group using trifluoroacetic anhydride.
- Step 2 : Reaction with methyl(phenyl)sulfamoyl chloride in the presence of triethylamine (TEA) in THF.
- Deprotection : Hydrolysis with aqueous NaOH (2M) to regenerate the benzoic acid.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C (sulfamoylation step) | |
| Catalyst | Phase-transfer agent TDA-1 | |
| Yield | 85% after deprotection |
Amide Coupling Strategies
HATU-Mediated Coupling
Schlenk Techniques for Moisture-Sensitive Reactions
- Procedure : In situ generation of 4-[methyl(phenyl)sulfamoyl]benzoyl chloride using oxalyl chloride.
- Solvent : Anhydrous toluene under nitrogen atmosphere.
- Yield : 82% (patent data for analogous compounds).
Regioselective Bromination Challenges
Bromination at the para position relative to the benzoyl group is critical. Competing ortho-bromination is mitigated by:
- Low-Temperature Control : −10°C to 10°C.
- Steric Shielding : Use of bulky solvents like 1,2-dichloroethane.
Comparative Data :
| Bromination Agent | Temp (°C) | Para:Ortho Ratio | |
|---|---|---|---|
| NBS | −10 | 9:1 | |
| Br₂ | 25 | 3:1 |
Catalytic Systems for Sulfamoyl Transfer
Copper-Catalyzed Sulfamoylation
Phase-Transfer Catalysis
- System : Tris(dioxa-3,6-heptyl)amine (TDA-1) with K₃PO₄ in toluene.
- Advantage : Facilitates biphasic reactions, simplifying product isolation.
Purification and Characterization
Industrial-Scale Considerations
- Cost Efficiency : NBS preferred over Br₂ due to safer handling.
- Waste Management : Copper residues require chelation with EDTA before disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide would depend on its specific interactions with molecular targets. It might inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- The 2-benzoyl-4-bromophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes compared to simpler aryl groups (e.g., 4-fluorophenyl in ).
- Bromine at the para position (as in ) may improve metabolic stability but reduce solubility compared to methoxy or imidazole substituents .
Key Insights :
- The sulfamoyl group is critical for enzyme inhibition (e.g., thioredoxin reductase in LMM5 ), suggesting the target compound may share similar targets.
- Bromine and benzoyl groups could enhance cytotoxicity but may trade off with solubility, as seen in halogenated analogs .
Physicochemical Properties
Limited solubility data are available, but reports a water solubility of 8.1 µg/mL for a fluorophenylmethyl analog, indicating that bulkier groups (e.g., benzoyl) in the target compound may further reduce solubility .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide, with the molecular formula C27H21BrN2O4S and CAS No. 330677-41-3, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C27H21BrN2O4S
- Molecular Weight : 525.43 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit promising antimicrobial properties. The specific compound this compound has been evaluated against various bacterial strains, showing significant antibacterial effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
The study indicated that the compound exhibited a higher efficacy against Gram-positive bacteria compared to Gram-negative strains, aligning with trends observed in similar benzamide derivatives .
2. Anticancer Activity
The anticancer potential of this compound was assessed using the MCF-7 human breast adenocarcinoma cell line. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.0 |
| Control (Doxorubicin) | 0.5 |
The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. The results indicate strong binding affinity to key enzymes involved in cancer cell proliferation and bacterial metabolism.
Key Findings:
- The compound showed optimal binding conformations with target proteins, suggesting potential as a lead compound for further drug development.
- Interaction analysis revealed critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex .
Case Study 1: Antimicrobial Efficacy
A recent investigation involved testing the compound against multi-drug resistant strains of bacteria. Results indicated that modifications to the sulfamoyl group enhanced antimicrobial potency, suggesting structural optimizations could lead to more effective derivatives.
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis rates, highlighting the compound's potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzoyl-bromophenyl core via Friedel-Crafts acylation or Ullmann coupling under controlled temperatures (80–120°C) with catalysts like CuI .
- Step 2 : Introduction of the methyl(phenyl)sulfamoyl group via nucleophilic substitution, using sulfamoyl chlorides in anhydrous DMF at 0–5°C to minimize side reactions .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-substitution.
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide protons (δ 2.8–3.2 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) with <2 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
- X-ray Crystallography (if crystals form): Resolve stereochemistry and confirm sulfamoyl group geometry .
Q. How can researchers screen for initial biological activity in this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Test HDAC or kinase inhibition via fluorometric assays (e.g., HDAC-Glo™) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory data in reaction outcomes or bioactivity be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent quality (e.g., anhydrous DMF) and oxygen-free environments for sulfamoyl group stability .
- Isomer Analysis : Use chiral HPLC or circular dichroism (CD) to detect stereochemical variants .
- Crystallographic Validation : Compare X-ray structures with computational models to resolve geometric discrepancies .
Q. What mechanistic insights exist for the reactivity of the sulfamoyl group in this compound?
- Methodological Answer :
- Oxidation Studies : Treat with H2O2 (30%) to form sulfones; monitor via IR (S=O stretches at 1150–1350 cm⁻¹) .
- Reduction Pathways : Use NaBH4/CeCl3 to reduce sulfonamides to amines; track by NMR δ-shifts .
- Computational Modeling : Apply DFT (e.g., Gaussian 09) to predict electrophilic sites for substitution .
Q. How can computational approaches identify potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to HDACs or BCL-2 proteins; prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess target-ligand stability in aqueous environments .
- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. cyano groups) with bioactivity using Random Forest algorithms .
Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CN, -NO2) to modulate HDAC inhibition .
- Bioisosteric Replacement : Swap the benzamide moiety with thiazole or oxadiazole rings to improve metabolic stability .
- Table: Key SAR Findings
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 4-Br → 4-CN | ↑ Anticancer IC50 | |
| Methyl → Ethyl (sulfamoyl) | ↓ Toxicity |
Q. How can stability issues in aqueous or biological matrices be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
